2-(2-Methoxyphenyl)-N,N-dimethyl-5-(1,3-oxazol-5-yl)pyrimidin-4-amine
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Overview
Description
2-(2-Methoxyphenyl)-N,N-dimethyl-5-(oxazol-5-yl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with an oxazole ring, a methoxyphenyl group, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-N,N-dimethyl-5-(oxazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.
Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving an α-halo ketone and an amide.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction.
Dimethylation: The final step involves the dimethylation of the amine group using a methylating agent such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-N,N-dimethyl-5-(oxazol-5-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)-N,N-dimethyl-5-(oxazol-5-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-N,N-dimethyl-5-(oxazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-N,N-dimethyl-5-(thiazol-5-yl)pyrimidin-4-amine: Similar structure but with a thiazole ring instead of an oxazole ring.
2-(2-Methoxyphenyl)-N,N-dimethyl-5-(imidazol-5-yl)pyrimidin-4-amine: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
2-(2-Methoxyphenyl)-N,N-dimethyl-5-(oxazol-5-yl)pyrimidin-4-amine is unique due to the presence of the oxazole ring, which can impart distinct electronic and steric properties compared to other heterocycles
Properties
CAS No. |
823795-69-3 |
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Molecular Formula |
C16H16N4O2 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N,N-dimethyl-5-(1,3-oxazol-5-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H16N4O2/c1-20(2)16-12(14-9-17-10-22-14)8-18-15(19-16)11-6-4-5-7-13(11)21-3/h4-10H,1-3H3 |
InChI Key |
FINIVJGNSLXHQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1C2=CN=CO2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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